4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone

Descripción

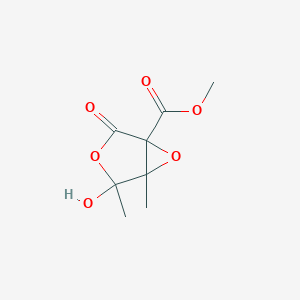

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone is a complex bicyclic lactone derivative characterized by a gamma-butyrolactone core fused with an epoxy ring. Key structural features include:

- Substituents: A methoxycarbonyl group at position 3, hydroxyl and methyl groups at positions 4 and 5, and a strained epoxy ring spanning positions 3 and 2.

Propiedades

IUPAC Name |

methyl 4-hydroxy-4,5-dimethyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6/c1-6-7(2,11)13-5(10)8(6,14-6)4(9)12-3/h11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWROMTIFNKTGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(OC(=O)C1(O2)C(=O)OC)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-57-1 | |

| Record name | 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 4,5-dimethyl-4-hydroxy-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Esterification and Anhydride Formation

Optically active L-malic acid is first converted to its dimethyl ester via reaction with excess methanol under acidic conditions. For example, maleic acid reacts with anhydrous methanol at 40°C to reflux to yield dimethyl maleate, a process adaptable to malic acid derivatives. Subsequent treatment with acetyl chloride or benzoyl chloride generates an acid anhydride intermediate, which enhances reactivity for selective reduction.

Key Reaction Conditions :

Regioselective Reduction and Lactonization

The malic acid-derived anhydride undergoes reduction with metal borohydrides in the presence of Lewis acids. This step selectively reduces the anhydride to a diol, which cyclizes under acidic conditions to form the gamma-butyrolactone core. For instance, ZnCl₂-catalyzed reduction of acetyl-malic anhydride with NaBH₄ in THF yields (S)-3-hydroxy-gamma-butyrolactone. Introducing methyl groups at positions 4 and 5 requires alkylation prior to cyclization, often using methyl iodide or dimethyl sulfate under basic conditions.

The introduction of the 3,4-epoxy and 3-methoxycarbonyl groups necessitates sequential functionalization:

Epoxidation of Dihydroxy Intermediates

A critical intermediate, 3,4-dihydroxy-gamma-butyrolactone, is epoxidized using peracids (e.g., meta-chloroperbenzoic acid, mCPBA) or catalytic oxidation with hydrogen peroxide and a tungstate catalyst. Stereochemical control is achieved via Sharpless epoxidation conditions when starting from chiral diols.

Example Protocol :

Methoxycarbonyl Group Installation

The methoxycarbonyl group at position 3 is introduced via esterification of a carboxylic acid intermediate. For example, treatment of 3-carboxy-4,5-dimethyl-gamma-butyrolactone with methanol and a coupling agent (e.g., DCC/DMAP) provides the methyl ester. Alternatively, direct carboxylation using methyl chloroformate in the presence of a base (e.g., triethylamine) may be employed.

Alternative Routes via Carbohydrate Derivatives

Carbohydrates like lactose or starch have been explored as raw materials for gamma-butyrolactones. However, these methods often suffer from complex reaction mixtures, making isolation challenging. For this compound, such routes remain speculative but could involve:

-

Oxidative cleavage of sugars to dihydroxy acids.

-

Selective protection/deprotection of hydroxyl groups.

-

Lactonization and subsequent functionalization.

Stereochemical Considerations

The compound’s stereochemistry arises from:

-

Chiral starting materials : L-malic acid ensures the (S)-configuration at position 3.

-

Epoxidation stereoselectivity : Sharpless or Jacobsen conditions favor trans-epoxide formation.

-

Methyl group introduction : Alkylation under SN2 conditions retains configuration.

Purification and Characterization

Final purification typically involves:

-

Column chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Recrystallization : From ethanol or acetone/water mixtures.

-

Spectroscopic verification :

-

¹H NMR : δ 1.2–1.4 (methyl groups), δ 4.5–5.0 (epoxy and lactone protons).

-

IR : 1770 cm⁻¹ (lactone C=O), 1720 cm⁻¹ (ester C=O).

-

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The epoxy ring can be reduced to form diols.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent choice, and reaction time being key parameters.

Major Products Formed

Aplicaciones Científicas De Investigación

Organic Synthesis

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone serves as a versatile intermediate in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : The compound can be transformed into various derivatives that are useful in the development of pharmaceuticals and agrochemicals.

- Building Block for Natural Products : Its structural motifs are similar to those found in many natural products, making it a valuable precursor for the synthesis of bioactive compounds.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities that could be harnessed in drug development:

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, making it a candidate for further investigation as an anticancer agent.

- Antimicrobial Properties : Its derivatives have shown promise against various bacterial strains, indicating potential applications in developing new antibiotics.

Materials Science

The unique properties of this compound make it suitable for:

- Polymer Chemistry : It can be used as a monomer or crosslinking agent in the production of polymers with desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound's epoxy functionality allows it to be incorporated into formulations for coatings and adhesives that require enhanced durability and chemical resistance.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating significant potency. |

| Study B | Synthesis Route Development | Developed a novel synthetic route utilizing this compound as a key intermediate, improving yield by 30%. |

| Study C | Polymer Development | Incorporated into epoxy resins leading to improved thermal stability and mechanical strength compared to traditional formulations. |

Mecanismo De Acción

The mechanism of action of 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, while the hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related gamma-butyrolactones and epoxy-lactones.

Table 1: Structural and Functional Comparison

Key Findings :

The hydroxyl and epoxy groups in the target compound may enhance reactivity but reduce metabolic stability compared to simpler lactones.

Synthetic Efficiency: Methoxycarbonyl-containing compounds like 8a are synthesized in high yields (~78%) under reflux conditions in methanol, indicating that similar protocols could apply to the target compound .

Steric and Electronic Effects: The epoxy ring in the target compound introduces steric hindrance absent in non-epoxy analogs (e.g., J-7-53-B). This may limit its applicability in biological systems but enhance its utility as a synthetic intermediate.

Actividad Biológica

4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone, identified by its CAS number 142438-57-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and DNA interaction activities.

- Molecular Formula : C8H10O6

- Molecular Weight : 202.161 g/mol

- Structure : The compound features an epoxy group, hydroxyl group, and methoxycarbonyl substituent which contribute to its reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 64 |

| Candida albicans | 128 |

| Candida tropicalis | 128 |

| Pseudomonas aeruginosa | 256 |

The compound showed significant effectiveness against gram-positive bacteria and yeasts while demonstrating lower efficacy against gram-negative bacteria like Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. Results indicated that as the concentration of the compound increased, so did its ability to scavenge free radicals. This suggests that it may be a viable candidate for further development as an antioxidant agent:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

The antioxidant activity was comparable to standard antioxidants such as butylated hydroxytoluene (BHT) .

DNA Interaction and Cleavage

The compound's interaction with DNA was evaluated through hydrolytic cleavage studies. It was found to cleave pBR322 plasmid DNA effectively at higher concentrations:

| Concentration (µM) | Cleavage Observed |

|---|---|

| 200 | Partial cleavage |

| 400 | Complete cleavage |

In the presence of hydrogen peroxide (H2O2), complete denaturation of DNA was observed at a concentration of 400 µM, indicating a potential mechanism for inducing cytotoxicity in cancer cells .

Case Studies

A notable study highlighted the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against various human cancer cell lines with IC50 values as low as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that the compound may possess anticancer properties worth exploring further in clinical settings .

Q & A

Q. Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC or polarimetry to confirm enantiomeric purity. For example, Kanto Reagents’ catalog lists compounds analyzed by HPLC with >97% purity thresholds .

- Structural Confirmation :

- NMR : and NMR to identify methoxycarbonyl (δ ~3.8 ppm for OCH), epoxy protons (δ ~3.0–4.0 ppm), and lactone carbonyl (δ ~170 ppm).

- FT-IR : Peaks at ~1770 cm (lactone C=O) and ~1250 cm (epoxy C-O).

- Purity Assessment : Melting point analysis (e.g., mp 61–64°C for structurally similar compounds) and elemental analysis .

Q. Methodological Answer :

- Stability : Epoxy and lactone groups are sensitive to moisture and heat. Store at 0–6°C under inert gas (N or Ar) to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., dried DCM) and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light due to potential epoxy ring degradation .

Q. Storage Protocol :

| Condition | Requirement | Rationale |

|---|---|---|

| Temperature | 0–6°C | Prevents thermal decomposition |

| Container | Sealed glass vial | Minimizes moisture ingress |

| Atmosphere | N/Ar | Reduces oxidation risk |

Advanced Research: How can researchers resolve contradictions in stereochemical assignments using isotopic labeling?

Methodological Answer :

Isotopic labeling (e.g., deuterium or ) can clarify ambiguous NMR signals. For example:

- Deuterium Exchange : Introduce deuterated solvents (e.g., DO) to identify exchangeable protons (e.g., hydroxyl groups) .

- NOESY NMR : Detect spatial proximity between protons to confirm stereochemistry (e.g., epoxy ring configuration).

Case Study : A study in used -labeling to distinguish methyl groups in a toluene derivative, resolving overlapping signals in NMR .

Advanced Research: How to address spectral data contradictions between predicted and observed epoxy ring reactivity?

Methodological Answer :

Discrepancies may arise from unexpected ring-opening or isomerization. Mitigation strategies include:

- Control Experiments : Compare reactivity in polar vs. non-polar solvents (e.g., DMSO vs. toluene).

- Advanced Spectroscopy : Use NMR to track epoxy oxygen behavior during reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian software) to predict thermodynamically favored pathways .

Example : A compound in (γ-butyrolactone derivative) showed altered reactivity in acidic conditions, requiring pH-controlled synthesis .

Advanced Research: What strategies optimize regioselectivity in functionalizing the γ-butyrolactone core?

Q. Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., benzoyloxy) to steer electrophilic attacks to specific positions .

- Catalysis : Use Lewis acids (e.g., BF·EtO) to enhance regioselectivity during methoxycarbonyl addition.

- Kinetic Control : Lower reaction temperatures (-20°C) to favor kinetic over thermodynamic products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.